molecular formula C11H15BrN2 B13732488 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)aniline

3-Bromo-2-methyl-6-(pyrrolidin-1-yl)aniline

Cat. No.: B13732488
M. Wt: 255.15 g/mol
InChI Key: PJVJXXCUOHMLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methyl-6-(pyrrolidin-1-yl)aniline is an organic compound that features a bromine atom, a methyl group, and a pyrrolidinyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)aniline typically involves the bromination of 2-methyl-6-(pyrrolidin-1-yl)aniline. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process requires careful handling due to the reactivity of bromine.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, utilizing automated systems to ensure precision and safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-6-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methyl-6-(pyrrolidin-1-yl)aniline.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 2-Methyl-6-(pyrrolidin-1-yl)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-methyl-6-(pyrrolidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity for certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • 3-Methyl-2-(pyrrolidin-1-ylcarbonyl)aniline
  • 3-(Pyrrolidin-1-ylmethyl)-1H-indole-2-carboxylic acid

Uniqueness

3-Bromo-2-methyl-6-(pyrrolidin-1-yl)aniline is unique due to the presence of both a bromine atom and a pyrrolidinyl group on the aniline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

3-bromo-2-methyl-6-pyrrolidin-1-ylaniline

InChI

InChI=1S/C11H15BrN2/c1-8-9(12)4-5-10(11(8)13)14-6-2-3-7-14/h4-5H,2-3,6-7,13H2,1H3

InChI Key

PJVJXXCUOHMLPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)N2CCCC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.